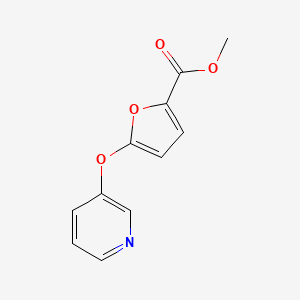![molecular formula C14H20N2O2 B1599569 Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 658689-29-3](/img/structure/B1599569.png)
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Übersicht
Beschreibung
“Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C14H20N2O2 . It is related to a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convergent approach for the synthesis of the anticancer drug imatinib, which shares structural similarities with “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate”, has been substantially improved . The synthesis involved coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” involves a benzene ring substituted with a methyl ester group and a 4-methylpiperazine moiety . The crystal structures of related compounds are built up through dimers, characterized via C-H…π interactions between the aliphatic fragment (1-methylpiperazin-4-yl) and the aromatic fragment (benzene system) .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” and similar compounds often involve the formation of amide bonds. For instance, in the synthesis of imatinib, the aromatic amine and benzoyl chloride intermediates were condensed by heating in a large volume of pyridine .Physical And Chemical Properties Analysis
“Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” is a compound with a molecular weight of 248.32 g/mol . It has a complex structure with a topological polar surface area of 32.8 Ų . It is typically stored at room temperature and appears as a powder .Wissenschaftliche Forschungsanwendungen
Application in Oncology
Scientific Field
Oncology Research
Summary of Application
This compound has been investigated for its potential use as a therapeutic agent in the treatment of leukemia, particularly due to its ability to inhibit tyrosine kinases which are crucial in the pathogenesis of certain cancers .
Experimental Procedures
The compound’s efficacy was tested through molecular docking studies and in vitro assays to determine its binding affinity to tyrosine kinase enzymes. The compound was also structurally characterized using single-crystal X-ray diffraction to understand its interaction with the enzyme .
Results and Outcomes
The studies revealed that the compound binds to the inactive Abelson tyrosine kinase domain characteristic for chronic myelogenic leukemia, through numerous hydrogen bonds and hydrophobic interactions, suggesting a potential for therapeutic application .
Application in Antimicrobial Research
Scientific Field
Microbiology
Summary of Application
Research has been conducted to evaluate the antimicrobial properties of derivatives of this compound, particularly against bacterial and fungal pathogens .
Experimental Procedures
Synthesis of various derivatives followed by in vitro testing against a range of microbial strains was performed. The biological activity was assessed using standard antimicrobial susceptibility tests .
Results and Outcomes
The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the potential of these derivatives as antimicrobial agents .
Application in Enzyme Inhibition
Scientific Field
Biochemistry
Summary of Application
The compound has been studied for its inhibitory activity against enzymes like oxidoreductase, which play a role in bacterial resistance mechanisms .
Experimental Procedures
Molecular docking simulations were used to predict the interaction of the compound with the enzyme. The most active derivatives were then synthesized and tested for their inhibitory effects .
Results and Outcomes
The docking simulation showed that the compound’s aromatic moieties interact with lipophilic residues of the enzyme’s binding site, stabilizing the enzyme-inhibitor complex and demonstrating potential as an antibacterial agent .
Application in Neurodegenerative Disease Research
Scientific Field
Neuroscience
Summary of Application
This compound’s derivatives have been explored for their anticholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer’s .
Experimental Procedures
The inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative conditions, was studied. Compounds with various substituents were synthesized and their effects were measured .
Results and Outcomes
The studies indicated that certain derivatives of the compound could inhibit butyrylcholinesterase, suggesting a potential role in the treatment of neurodegenerative diseases .
Application in Structural Biology
Scientific Field
Structural Biology
Summary of Application
The compound has been used to study the crystal structure of freebase Imatinib, which is a therapeutic agent for leukemia. The structure helps understand the molecule’s interaction with tyrosine kinases .
Experimental Procedures
Single-crystal X-ray diffraction was employed to determine the crystal structure of the compound, revealing its extended conformation and the formation of H-bonded chains through its functional groups .
Results and Outcomes
The analysis provided insights into the molecular conformation and intermolecular interactions, which are crucial for the compound’s pharmacological activity .
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
The compound is a key precursor in the synthesis of Imatinib, an anticancer drug used to treat chronic myelogenous leukemia by inhibiting Bcr-Abl protein tyrosine kinase .
Experimental Procedures
A convergent synthesis approach was improved for the assembly of Imatinib, using the compound as a precursor. The synthesis involved coupling amine and carboxylic acid precursors .
Results and Outcomes
The improved synthesis method provided a more efficient and scalable process for producing Imatinib, enhancing its availability for therapeutic use .
Eigenschaften
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWNVBCLRIKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428758 | |
| Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
CAS RN |
658689-29-3 | |
| Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



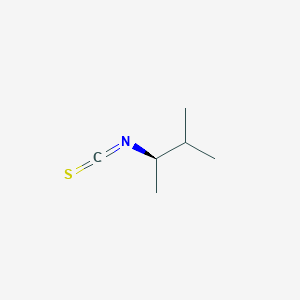
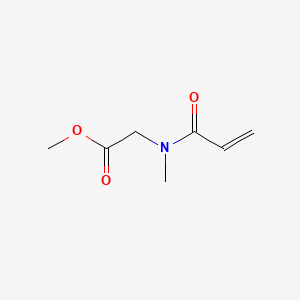


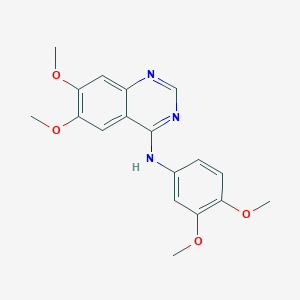
![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)
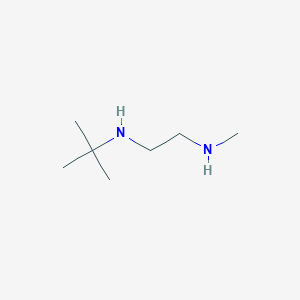

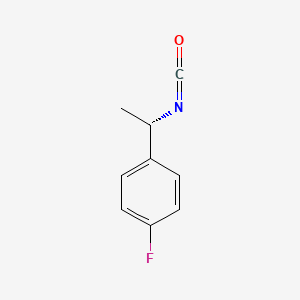
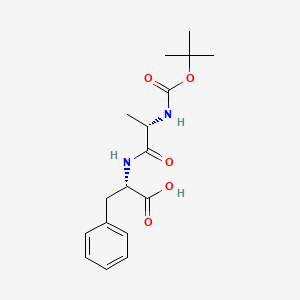
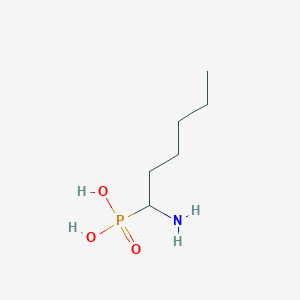
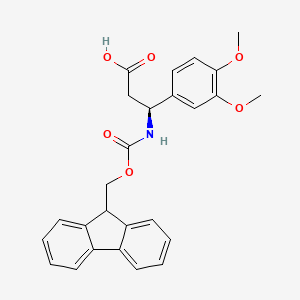
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
